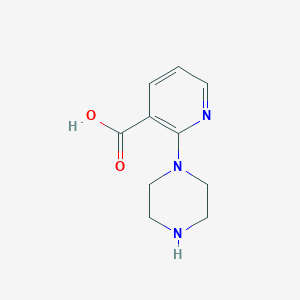

2-Piperazin-1-ylnicotinic acid

Description

BenchChem offers high-quality 2-Piperazin-1-ylnicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Piperazin-1-ylnicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-10(15)8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDHEUBISMKPOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377979 | |

| Record name | 2-Piperazin-1-ylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374063-94-2 | |

| Record name | 2-(1-Piperazinyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374063-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperazin-1-ylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Derivatives of 2-piperazin-1-ylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-piperazin-1-ylnicotinic acid and its derivatives, compounds of significant interest in medicinal chemistry. The document details the core synthetic methodologies, experimental protocols, and explores the potential biological activities and signaling pathways associated with this class of molecules. Quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Core Synthesis of 2-piperazin-1-ylnicotinic Acid

The principal synthetic route to 2-piperazin-1-ylnicotinic acid involves a nucleophilic aromatic substitution reaction. The key starting materials for this synthesis are 2-chloronicotinic acid and piperazine. The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement by a nucleophile, in this case, the secondary amine of the piperazine ring.

A general reaction scheme for this synthesis is presented below:

Synthesis of the Precursor: 2-Chloronicotinic Acid

The availability of the starting material, 2-chloronicotinic acid, is crucial. It can be synthesized from nicotinic acid through a two-step process involving N-oxidation followed by chlorination.

Experimental Protocol: Synthesis of 2-Chloronicotinic Acid [1][2]

-

N-Oxidation of Nicotinic Acid: Nicotinic acid is oxidized using an oxidizing agent such as hydrogen peroxide (H₂O₂) to form nicotinic acid-N-oxide.

-

Chlorination: The resulting nicotinic acid-N-oxide is then chlorinated. A common method involves suspending the N-oxide in phosphorus oxychloride (POCl₃) and adding triethylamine dropwise at room temperature. The reaction mixture is then heated, typically at 100-110°C, for several hours.

-

Work-up and Isolation: After the reaction, excess POCl₃ is removed by distillation under vacuum. The residue, containing 2-chloronicotinic acid chloride, is then carefully hydrolyzed by adding it to water. The pH is adjusted to 2.0-2.5 with a dilute base to precipitate the 2-chloronicotinic acid. The product can be collected by filtration and may be further purified by recrystallization.

| Precursor Synthesis Step | Reagents | Typical Conditions | Typical Yield |

| N-Oxidation | Nicotinic acid, H₂O₂ | Varies | High |

| Chlorination & Hydrolysis | Nicotinic acid-N-oxide, POCl₃, Triethylamine | Reflux (100-110°C), then hydrolysis | 65-87.5%[1][2] |

Table 1: Summary of the synthesis of the precursor, 2-chloronicotinic acid.

Detailed Experimental Protocol for Synthesis of a 2-piperazin-1-ylnicotinic Acid Analog

Experimental Protocol: Synthesis of 2-Morpholinonicotinic Acid (Analogous Procedure) [3]

-

Esterification of 2-Chloronicotinic Acid: 2-chloronicotinic acid is first converted to its methyl ester to protect the carboxylic acid functionality. This can be achieved by reacting it with methanol in the presence of an acid catalyst or by using a reagent like thionyl chloride followed by methanol.

-

Nucleophilic Substitution: The methyl 2-chloronicotinate is then reacted with morpholine (in the case of the target compound, this would be piperazine). The reaction is typically carried out in a suitable solvent, and heating may be required to drive the reaction to completion.

-

Hydrolysis: The final step is the hydrolysis of the methyl ester to yield the desired carboxylic acid. This is usually achieved by treating the ester with an aqueous acid or base.

The overall yield for the three-step synthesis of 2-morpholinonicotinic acid was reported to be 93%.[3]

Synthesis of 2-piperazin-1-ylnicotinic Acid Derivatives

The core structure of 2-piperazin-1-ylnicotinic acid offers multiple points for derivatization, allowing for the exploration of structure-activity relationships (SAR). The most common derivatization strategies involve modifications at the N-4 position of the piperazine ring and transformations of the carboxylic acid group.

N-4 Substituted Derivatives

The secondary amine at the N-4 position of the piperazine ring is a versatile handle for introducing a wide range of substituents. This can be achieved through various reactions such as alkylation, acylation, and reductive amination.

Table 2: Synthesis of N-4 Substituted Derivatives.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-Br), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl-2-(piperazin-1-yl)nicotinic acid derivatives |

| N-Acylation | Acyl chloride (e.g., R-COCl) or anhydride, Base (e.g., Triethylamine) | N-Acyl-2-(piperazin-1-yl)nicotinic acid derivatives |

| Reductive Amination | Aldehyde or Ketone (R'R''C=O), Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl-2-(piperazin-1-yl)nicotinic acid derivatives |

Carboxylic Acid Derivatives

The carboxylic acid group of 2-piperazin-1-ylnicotinic acid can be converted into various functional groups, such as esters and amides, to modulate the physicochemical properties and biological activity of the molecule.

Table 3: Synthesis of Carboxylic Acid Derivatives.

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | Alcohol (R-OH), Acid catalyst (e.g., H₂SO₄) | Ester derivatives |

| Amide Formation | Amine (R'R''NH), Coupling agent (e.g., DCC, EDC) | Amide derivatives |

Biological Activity and Potential Signaling Pathways

Derivatives of both piperazine and nicotinic acid are known to exhibit a wide range of biological activities. While specific studies on 2-piperazin-1-ylnicotinic acid are limited, the activities of related compounds suggest potential therapeutic applications.

Table 4: Reported Biological Activities of Related Piperazine and Nicotinic Acid Derivatives.

| Compound Class | Biological Activity | References |

| Piperazine derivatives | Antimicrobial, Anticancer, Antiviral, Anti-inflammatory, Anthelmintic | [4][5] |

| Nicotinic acid derivatives | Anti-inflammatory, Antioxidant, Anticancer, Antimicrobial | [6][7] |

| 2-Piperazinyl quinoxaline derivatives | Anticancer (potent anti-proliferative agents) | [8][9] |

| Phenylpiperazine derivatives | Anticancer (Topoisomerase II inhibitors) | [10] |

Potential Signaling Pathways

Niacin (nicotinic acid) is known to exert some of its biological effects through the activation of the hydroxyl-carboxylic acid receptor 2 (HCA₂), a G-protein coupled receptor.[11] Activation of HCA₂ can trigger downstream signaling cascades, including the PI3K/Akt pathway, which is involved in cell survival, growth, and proliferation.[11][12] It is plausible that 2-piperazin-1-ylnicotinic acid and its derivatives could also modulate this pathway.

Furthermore, the piperazine moiety is a common scaffold in drugs targeting the central nervous system, often interacting with various neurotransmitter receptors.

Conclusion

The synthesis of 2-piperazin-1-ylnicotinic acid and its derivatives presents a promising avenue for the discovery of novel therapeutic agents. The core structure is readily accessible through nucleophilic aromatic substitution, and the multiple points of derivatization allow for extensive exploration of structure-activity relationships. The known biological activities of related piperazine and nicotinic acid compounds, coupled with potential interactions with key signaling pathways such as the HCA₂-mediated PI3K/Akt cascade, provide a strong rationale for the continued investigation of this compound class in drug development programs. Further research is warranted to fully elucidate the therapeutic potential and mechanisms of action of these versatile molecules.

References

- 1. prepchem.com [prepchem.com]

- 2. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Niacin Activates the PI3K/Akt Cascade via PKC- and EGFR-Transactivation-Dependent Pathways through Hydroxyl-Carboxylic Acid Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Niacin Activates the PI3K/Akt Cascade via PKC- and EGFR-Transactivation-Dependent Pathways through Hydroxyl-Carboxylic Acid Receptor 2 | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Chemical and Physical Properties of 2-piperazin-1-ylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-piperazin-1-ylnicotinic acid. Due to the limited availability of direct experimental data for this specific compound, this document also incorporates data from structurally related molecules and computational predictions to offer a thorough profile. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into its structure, properties, potential synthesis, and analysis, alongside its putative biological significance based on the activities of analogous compounds. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided. Furthermore, logical relationships and experimental workflows are visualized using the DOT language.

Chemical and Physical Properties

2-piperazin-1-ylnicotinic acid, with the CAS number 374063-94-2, is a heterocyclic compound incorporating both a piperazine and a pyridine-3-carboxylic acid moiety. Its chemical structure suggests a molecule with diverse potential interactions and applications in medicinal chemistry.

Chemical Structure and Identifiers

| Property | Value |

| IUPAC Name | 2-(1-piperazinyl)nicotinic acid |

| CAS Number | 374063-94-2 |

| Molecular Formula | C₁₀H₁₃N₃O₂ |

| Molecular Weight | 207.23 g/mol |

| InChI Key | BCDHEUBISMKPOQ-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1)C2=NC=CC=C2C(=O)O |

Physicochemical Properties

| Property | Estimated/Predicted Value | Basis for Estimation |

| Melting Point (°C) | >200 (with decomposition) | Carboxylic acids and piperazine salts often have high melting points and can decompose upon heating. |

| Boiling Point (°C) | Not available | Likely to decompose before boiling at atmospheric pressure. |

| Solubility | Soluble in water, especially at acidic or basic pH. Soluble in polar organic solvents like DMSO and DMF. | The presence of the carboxylic acid and the basic nitrogen atoms of the piperazine ring suggest amphoteric behavior and water solubility. The solubility of piperazine itself is high in water.[1] |

| pKa₁ (Piperazine N-H) | ~5-6 | Based on the pKa of piperazine (pKa₁ = 5.35).[2] |

| pKa₂ (Piperazine N) | ~9-10 | Based on the pKa of piperazine (pKa₂ = 9.73).[2] |

| pKa₃ (Carboxylic Acid) | ~3-4 | Typical pKa range for a carboxylic acid on a pyridine ring. |

Experimental Protocols

Proposed Synthesis of 2-piperazin-1-ylnicotinic Acid

A plausible synthetic route to 2-piperazin-1-ylnicotinic acid involves the nucleophilic aromatic substitution of a halogenated nicotinic acid derivative with piperazine. A general protocol is outlined below, which may require optimization for specific substrates and reaction conditions.

Reaction: Nucleophilic aromatic substitution of 2-chloronicotinic acid with piperazine.

Materials:

-

2-chloronicotinic acid

-

Piperazine (excess)

-

A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

A base (e.g., Potassium carbonate or Triethylamine)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate or Sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask, dissolve 2-chloronicotinic acid and a 3-5 fold molar excess of piperazine in the chosen high-boiling point solvent.

-

Add a suitable base (e.g., 2-3 equivalents of K₂CO₃) to the mixture.

-

Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and acidify with hydrochloric acid to a pH of approximately 2-3. This will protonate the product and any unreacted piperazine.

-

Wash the aqueous layer with ethyl acetate to remove any non-polar impurities.

-

Adjust the pH of the aqueous layer to the isoelectric point of the product (estimated to be around pH 7-8) to precipitate the 2-piperazin-1-ylnicotinic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-piperazin-1-ylnicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 2-piperazin-1-ylnicotinic acid. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Pyridine H-4 | 7.8 - 8.0 | dd | ~7-8, ~1-2 | Coupled to H-5 and H-6. |

| Pyridine H-5 | 7.0 - 7.2 | dd | ~7-8, ~4-5 | Coupled to H-4 and H-6. |

| Pyridine H-6 | 8.2 - 8.4 | dd | ~4-5, ~1-2 | Coupled to H-4 and H-5. |

| Piperazine H-2', H-6' | 3.8 - 4.0 | t | ~5-6 | Adjacent to the nicotinic acid ring. |

| Piperazine H-3', H-5' | 3.0 - 3.2 | t | ~5-6 | Adjacent to the NH group. |

| Piperazine NH | 1.5 - 3.0 | br s | - | Broad singlet, exchangeable with D₂O. |

| Carboxylic Acid OH | 10.0 - 13.0 | br s | - | Very broad singlet, exchangeable with D₂O. |

dd = doublet of doublets, t = triplet, br s = broad singlet

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyridine C-2 | 155 - 160 | Attached to the piperazine nitrogen. |

| Pyridine C-3 | 120 - 125 | Attached to the carboxylic acid group. |

| Pyridine C-4 | 138 - 142 | |

| Pyridine C-5 | 118 - 122 | |

| Pyridine C-6 | 150 - 155 | |

| Piperazine C-2', C-6' | 45 - 50 | |

| Piperazine C-3', C-5' | 43 - 48 | |

| Carboxylic Acid C=O | 165 - 175 |

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Very broad due to hydrogen bonding.[1][2][3][4] |

| N-H (Piperazine) | 3200 - 3500 | Medium | |

| C-H (Aromatic) | 3000 - 3100 | Medium | |

| C-H (Aliphatic) | 2850 - 3000 | Medium | |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong | [1][3][4] |

| C=C, C=N (Aromatic Ring) | 1450 - 1600 | Medium-Strong | |

| C-N Stretching | 1200 - 1350 | Medium | |

| C-O Stretching | 1210 - 1320 | Strong | [1][4] |

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z (amu) | Notes |

| [M+H]⁺ | 208.09 | Molecular ion peak in positive ion mode ESI-MS. |

| [M-H]⁻ | 206.08 | Molecular ion peak in negative ion mode ESI-MS. |

| [M-COOH]⁺ | 163.10 | Loss of the carboxylic acid group.[5][6] |

| C₅H₄N₂⁺ | 93.04 | Fragmentation of the piperazine ring. |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for 2-piperazin-1-ylnicotinic acid.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids and amines.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample and solvent.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Reference the spectra to the residual solvent peak.

-

Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants.

-

2. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

-

-

Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire mass spectra in both positive and negative ion modes.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal of the molecular ion.

-

-

Data Processing:

-

Analyze the resulting mass spectra to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

Examine the fragmentation pattern to gain structural information. High-resolution mass spectrometry can be used to determine the elemental composition of the parent ion and its fragments.

-

Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel chemical entity like 2-piperazin-1-ylnicotinic acid.

Caption: Workflow for Spectroscopic Analysis of a Novel Compound.

References

Crystal Structure Analysis of 2-piperazin-1-ylnicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-piperazin-1-ylnicotinic acid, a heterocyclic compound of interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available, this document extrapolates from the analysis of closely related nicotinic acid and piperazine derivatives to propose a robust methodology for its synthesis, characterization, and structural elucidation. This guide details experimental protocols for synthesis, crystallization, and X-ray diffraction analysis. Furthermore, it presents potential biological activities and associated signaling pathways based on the known pharmacology of similar molecular scaffolds. All quantitative data is summarized for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

Nicotinic acid (niacin or vitamin B3) and its derivatives are vital in various biological processes and serve as precursors for important coenzymes.[1] The incorporation of a piperazine moiety, a common pharmacophore in drug discovery, into the nicotinic acid scaffold is a promising strategy for developing novel therapeutic agents. Piperazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and neuroprotective properties.[2][3] The precise three-dimensional arrangement of atoms within a crystal lattice, determined through single-crystal X-ray diffraction, is paramount for understanding its physicochemical properties, guiding drug design, and establishing structure-activity relationships (SAR).

This guide outlines the necessary steps to perform a complete crystal structure analysis of 2-piperazin-1-ylnicotinic acid, from synthesis to final structural determination.

Synthesis and Crystallization

The synthesis of 2-piperazin-1-ylnicotinic acid can be achieved through a nucleophilic aromatic substitution reaction. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A common method for the synthesis of similar compounds involves the reaction of a halo-substituted nicotinic acid with piperazine.[4]

dot

Caption: Proposed synthetic pathway for 2-piperazin-1-ylnicotinic acid.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloronicotinic acid in a suitable solvent such as dimethylformamide (DMF).

-

Addition of Reagents: Add an excess of piperazine to the solution. The excess piperazine acts as both a reactant and a base to neutralize the HCl formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture under reflux for several hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).[5]

-

Work-up: After completion, cool the reaction mixture and pour it into cold water. The product may precipitate out of the solution.

-

Purification: Collect the crude product by filtration and purify it by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain single crystals suitable for X-ray diffraction.[5]

Experimental Protocol: Crystallization

Slow evaporation of a saturated solution of the purified compound is a common and effective method for growing high-quality single crystals.

-

Solvent Selection: Test the solubility of the purified compound in various solvents to find one in which it is moderately soluble.

-

Solution Preparation: Prepare a saturated solution of the compound in the chosen solvent by gentle heating.

-

Crystal Growth: Filter the hot solution to remove any insoluble impurities and allow the filtrate to cool slowly to room temperature. Cover the container with a perforated lid to allow for slow evaporation of the solvent.

-

Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully harvest them from the mother liquor.

Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

dot

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern.[5][6]

-

Data Processing: The collected data is processed to determine the unit cell dimensions and space group.[7]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and anisotropic displacement parameters.[6]

Expected Crystallographic Data

Based on the crystal structures of similar piperazine and nicotinic acid derivatives, the following crystallographic parameters can be anticipated.[5][6][8][9][10]

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, C2/c, or Pbca |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 25 |

| β (°) | 90 - 110 (for monoclinic) |

| V (ų) | 1000 - 2000 |

| Z | 4 |

| Hydrogen Bonding | Intermolecular N-H···O and O-H···N interactions expected |

Note: These are predicted values based on related structures and the actual values will need to be determined experimentally.

Spectroscopic and Analytical Characterization

In addition to X-ray crystallography, a combination of spectroscopic techniques is essential for the complete characterization of 2-piperazin-1-ylnicotinic acid.

Analytical Data Summary

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the nicotinic acid ring, the piperazine ring, and the carboxylic acid proton. Chemical shifts and coupling constants will confirm the connectivity.[11] |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the aromatic and piperazine rings.[11] |

| FT-IR (cm⁻¹) | Characteristic absorption bands for O-H (broad, ~3000 cm⁻¹), N-H (~3300 cm⁻¹), C=O (~1700 cm⁻¹), and C=C/C=N (~1600-1400 cm⁻¹) stretching vibrations.[11] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (207.23 g/mol ).[11] Fragmentation patterns can provide further structural information. |

| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for the molecular formula C₁₀H₁₃N₃O₂.[11] |

Potential Biological Activity and Signaling Pathways

Derivatives of nicotinic acid and piperazine have been reported to possess a variety of biological activities.[4][12][13][14] It is plausible that 2-piperazin-1-ylnicotinic acid could exhibit similar properties, potentially acting as an antimicrobial or anticancer agent.

Postulated Signaling Pathway: Anticancer Activity

Some piperazine derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the Ras-Raf-MEK-ERK pathway.[3]

dot

Caption: Hypothetical inhibition of the Ras-Raf-MEK-ERK pathway.

Conclusion

This technical guide provides a comprehensive framework for the crystal structure analysis of 2-piperazin-1-ylnicotinic acid. By following the detailed experimental protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain a definitive crystal structure. This structural information, in conjunction with spectroscopic data and biological evaluation, will be invaluable for understanding the properties of this compound and for the rational design of new therapeutic agents.

References

- 1. nanomegas.com [nanomegas.com]

- 2. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of 3-[4-(pyrimidin-2-yl)piperazin-1-ium-1-yl]butanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Initial Biological Screening of 2-Piperazin-1-ylnicotinic Acid and its Analogs: A Technical Overview

This technical guide provides a comprehensive overview of the initial biological screening of compounds based on the 2-piperazin-1-ylnicotinic acid scaffold. The document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering insights into the synthesis, in vitro and in vivo evaluation, and potential mechanisms of action of this class of compounds. The information presented is collated from various studies and aims to serve as a foundational resource for further investigation and development of these promising molecules.

Anticancer Activity

Derivatives of piperazine have been extensively studied for their potential as anticancer agents. The core structure is a versatile scaffold that allows for modifications to tune the compound's activity against various cancer cell lines.

In Vitro Cytotoxicity

The primary method for assessing the anticancer potential of these compounds is through in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly employed colorimetric method to determine cell viability.

A series of novel 4-(benzo[1][2]dioxol-5-ylmethyl) piperazine amide derivatives have been synthesized and evaluated for their cytotoxic effects. One such compound demonstrated promising activity, particularly against the MDA-MB-231 triple-negative breast cancer cell line, with an IC50 value of 11.3 µM[1]. Further investigations revealed that this compound induces apoptosis and blocks the cell cycle at the G0/G1 phase[1].

Similarly, piperazin-2-one derivatives have been synthesized and tested against colon (HT-29) and lung (A549) cancer cell lines.[3] A guanidine derivative, in particular, showed high cytotoxicity with IC50 values less than 2 µM against both cell lines[3]. Alepterolic acid, a natural diterpenoid, was modified with arylformyl piperazinyl derivatives, and one compound, 3n, was found to be most effective against MDA-MB-231 cells with an IC50 value of 5.55±0.56 μM[4]. This compound was shown to induce caspase-dependent apoptosis[4].

Another study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives identified compounds 6d, 6e, and 6i as having good activity against Colo-205, MDA-MB 231, and IMR-32 cancer cell lines[5]. Furthermore, derivatives of ciprofloxacin containing a 7-((4-substituted)piperazin-1-yl) moiety have been synthesized and evaluated, with some derivatives showing IC50 values of 10 µM in three or four different cancer cell lines[6].

Table 1: In Vitro Anticancer Activity of Piperazine Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 4-(benzo[1][2]dioxol-5-ylmethyl) piperazine amide | MDA-MB-231 | 11.3 | [1] |

| Piperazin-2-one derivative (guanidine) | HT-29, A549 | < 2 | [3] |

| Arylformyl piperazinyl derivative of Alepterolic acid (3n) | MDA-MB-231 | 5.55 ± 0.56 | [4] |

| Ciprofloxacin derivative (2 and 6h) | Various | 10 | [6] |

Experimental Protocols

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 hours)[5].

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another few hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanisms

The anticancer activity of these piperazine derivatives often involves the induction of apoptosis and cell cycle arrest.

Caption: Proposed mechanism of anticancer activity for piperazine derivatives.

Antimicrobial and Antifungal Activity

The piperazine scaffold is also a key component in the development of new antimicrobial and antifungal agents, addressing the growing concern of drug-resistant pathogens.

In Vitro Screening

The antimicrobial activity of novel 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides was evaluated against a panel of bacteria and fungi. Compound 3k emerged as the most potent antibacterial agent, with Listeria monocytogenes being the most sensitive bacterium[7][8]. Notably, compounds 3d, 3g, and 3k were more potent than ampicillin against methicillin-resistant Staphylococcus aureus (MRSA)[7][8]. Compound 3k also exhibited the best antifungal activity, with Trichoderma viride being the most susceptible fungus[7][8].

Another study focused on N,N'-bis(1,3,4-thiadiazole) bearing piperazine moieties. These compounds showed significant antibacterial activity, particularly against Gram-negative bacteria like E. coli[9].

Table 2: In Vitro Antimicrobial and Antifungal Activity

| Compound Class | Target Organism | Activity | Reference |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides (3k) | Listeria monocytogenes | Most potent antibacterial | [7][8] |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides (3d, 3g, 3k) | MRSA | More potent than ampicillin | [7][8] |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides (3k) | Trichoderma viride | Best antifungal activity | [7][8] |

| N,N'-bis(1,3,4-thiadiazole) piperazines | E. coli | Significant antibacterial activity | [9] |

Experimental Protocols

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Central Nervous System (CNS) Activity

Piperazine derivatives have also been investigated for their effects on the central nervous system, particularly as ligands for serotonin receptors.

Receptor Binding Affinity

Isonicotinamide derivatives linked to an arylpiperazine moiety have been evaluated for their affinity to 5-HT1A, 5-HT2A, and 5-HT2C receptors. Several of these compounds displayed high affinity in the nanomolar and subnanomolar range[10]. Specifically, compound 4s was identified as a highly active and selective ligand for the 5-HT1A receptor with a Ki of 0.130 nM[10].

Derivatives of 1,8-naphthyridine-3-carboxylic acid with a 2-(4-substituted piperazin-1-yl) moiety have been synthesized and evaluated as 5-HT3 receptor antagonists. Compound 7a showed the most promising activity with a pA2 value of 7.6[11].

Table 3: Receptor Binding Affinity of Piperazine Derivatives

| Compound Class | Target Receptor | Binding Affinity (Ki or pA2) | Reference |

| Isonicotinamide derivative (4s) | 5-HT1A | Ki = 0.130 nM | [10] |

| 1,8-naphthyridine-3-carboxylic acid derivative (7a) | 5-HT3 | pA2 = 7.6 | [11] |

In Vivo Evaluation

The antidepressant-like activity of the 1,8-naphthyridine-3-carboxylic acid derivatives was assessed using the forced swim test and tail suspension test in mice. Several compounds exhibited significant antidepressant-like activity without affecting locomotor activity[11]. Novel piperazine-2,5-dione derivatives bearing indole analogs also showed clear anti-depressant, anti-inflammatory, and analgesic effects in vivo[12].

Experimental Protocols

The FST is a behavioral test used to screen for antidepressant-like activity.

-

Acclimatization: Mice are individually placed in a cylinder filled with water from which they cannot escape.

-

Pre-test Session: A brief initial exposure (e.g., 15 minutes) is conducted 24 hours before the test.

-

Compound Administration: The test compounds or vehicle are administered to the mice at a specific time before the test session.

-

Test Session: Mice are placed back in the water-filled cylinder for a shorter duration (e.g., 6 minutes). The duration of immobility during the last few minutes of the session is recorded.

-

Data Analysis: A reduction in the duration of immobility is indicative of an antidepressant-like effect.

Caption: Experimental workflow for the Forced Swim Test (FST).

Conclusion

The initial biological screening of compounds derived from the 2-piperazin-1-ylnicotinic acid and broader piperazine scaffolds has revealed a diverse range of promising therapeutic activities. These compounds have demonstrated significant potential as anticancer, antimicrobial, and CNS-active agents. The data presented in this guide, including quantitative activity, experimental protocols, and proposed mechanisms of action, provides a solid foundation for further research and development in this chemical space. Future efforts should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles.

References

- 1. ijpsr.com [ijpsr.com]

- 2. apjhs.com [apjhs.com]

- 3. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, in vitro and in vivo pharmacological evaluation of serotoninergic ligands containing an isonicotinic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and pharmacological evaluation of novel 2-(4-substituted piperazin-1-yl)1, 8 naphthyridine 3-carboxylic acids as 5-HT3 receptor antagonists for the management of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Pharmacological Activities of Piperazine Nicotinic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological activities of piperazine nicotinic acids, a class of compounds with significant potential for therapeutic development. The document summarizes quantitative data on their interactions with nicotinic acetylcholine receptors (nAChRs), details key experimental protocols for their evaluation, and visualizes the primary signaling pathways they modulate.

Introduction to Piperazine Nicotinic Acids

Piperazine and its derivatives are prevalent structural motifs in medicinal chemistry, found in a wide array of clinically used drugs targeting various receptors. When combined with a nicotinic acid moiety or analogous structures, these compounds exhibit a notable affinity and selectivity for nicotinic acetylcholine receptors (nAChRs), particularly the α7 and α4β2 subtypes.[1][2] These receptors are ligand-gated ion channels that play crucial roles in the central and peripheral nervous systems, making them attractive targets for the treatment of neurological and inflammatory disorders.[1][3]

The versatile structure of the piperazine ring allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles.[4] Research into piperazine-based nAChR modulators has identified compounds with potential applications as anti-inflammatory agents, cognitive enhancers, and therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][5]

Quantitative Pharmacological Data

The following tables summarize the binding affinities of various piperazine derivatives for α4β2* and α7* nAChRs. The data is primarily derived from radioligand binding assays, with Ki values representing the inhibition constant, a measure of the compound's binding affinity for the receptor. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities of N,N-Disubstituted Piperazines for α4β2 nAChRs*[3]

| Compound | Structure | Ki (μM) ± SEM |

| 8a | 1-(pyridin-2-yl)-4-((tetrahydrofuran-2-yl)methyl)piperazine | > 1000 |

| 8b | 1-methyl-4-(1-(pyridin-2-yl)piperidin-4-yl)piperazine | 32 ± 5 |

| 8c | 1-(pyridin-3-yl)-4-((tetrahydrofuran-2-yl)methyl)piperazine | > 1000 |

| 8d | 1-methyl-4-(1-(pyridin-3-yl)piperidin-4-yl)piperazine | 45 ± 8 |

| 8e | 1-(pyridin-4-yl)-4-((tetrahydrofuran-2-yl)methyl)piperazine | > 1000 |

| 8f | 1-methyl-4-(1-(pyridin-4-yl)piperidin-4-yl)piperazine | 32 ± 6 |

| 8g | 1-(pyrimidin-2-yl)-4-((tetrahydrofuran-2-yl)methyl)piperazine | > 1000 |

| 8h | 1-methyl-4-(1-(pyrimidin-2-yl)piperidin-4-yl)piperazine | 68 ± 12 |

Table 2: Binding Affinities of N,N-Disubstituted Piperazines for α7 nAChRs*[3]

| Compound | Structure | Ki (μM) ± SEM |

| 8a | 1-(pyridin-2-yl)-4-((tetrahydrofuran-2-yl)methyl)piperazine | > 1000 |

| 8b | 1-methyl-4-(1-(pyridin-2-yl)piperidin-4-yl)piperazine | > 1000 |

| 8c | 1-(pyridin-3-yl)-4-((tetrahydrofuran-2-yl)methyl)piperazine | > 1000 |

| 8d | 1-methyl-4-(1-(pyridin-3-yl)piperidin-4-yl)piperazine | > 1000 |

| 8e | 1-(pyridin-4-yl)-4-((tetrahydrofuran-2-yl)methyl)piperazine | > 1000 |

| 8f | 1-methyl-4-(1-(pyridin-4-yl)piperidin-4-yl)piperazine | > 1000 |

| 8g | 1-(pyrimidin-2-yl)-4-((tetrahydrofuran-2-yl)methyl)piperazine | > 1000 |

| 8h | 1-methyl-4-(1-(pyrimidin-2-yl)piperidin-4-yl)piperazine | > 1000 |

Key Signaling Pathways

Piperazine nicotinic acids, particularly those acting on the α7 nAChR, modulate several key intracellular signaling pathways. Activation of the α7 nAChR leads to an influx of calcium ions, which in turn triggers downstream cascades that can influence inflammation, cell survival, and synaptic plasticity.[6] The two primary pathways are the JAK2/STAT3 pathway and the PI3K/Akt pathway.

JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical signaling cascade involved in the anti-inflammatory effects of α7 nAChR activation.[6] Upon receptor activation, JAK2 is recruited and phosphorylated, which then phosphorylates STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it modulates the transcription of genes involved in the inflammatory response.[6]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another crucial cascade activated by α7 nAChR stimulation, playing a significant role in promoting cell survival and neuroprotection.[7] Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets that inhibit apoptosis and promote cell growth.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological activity of piperazine nicotinic acids.

Radioligand Binding Assay for nAChRs

This protocol is used to determine the binding affinity of test compounds for specific nAChR subtypes.

Experimental Workflow:

Protocol Details: [3]

-

Membrane Preparation:

-

Rat striatum (for α4β2) or whole brain minus striatum and cerebellum (for α7) is homogenized in ice-cold buffer.

-

The homogenate is centrifuged, and the resulting pellet is resuspended and re-centrifuged to wash the membranes.

-

The final pellet is resuspended in the assay buffer.

-

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with a specific radioligand ([³H]nicotine for α4β2* or [¹²⁵I]α-bungarotoxin for α7*) and varying concentrations of the test piperazine nicotinic acid derivative.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., nicotine).

-

The mixture is incubated to allow binding to reach equilibrium.

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

IC₅₀ values (the concentration of the test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis.

-

Ki values are calculated from IC₅₀ values using the Cheng-Prusoff equation.[3]

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the functional activity of piperazine nicotinic acids as agonists, antagonists, or modulators of nAChRs expressed in Xenopus oocytes.[8]

-

Oocyte Preparation and Injection:

-

Oocytes are surgically removed from female Xenopus laevis frogs.

-

The oocytes are defolliculated and injected with cRNA encoding the desired nAChR subunits.

-

Injected oocytes are incubated for several days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a recording solution.

-

Two microelectrodes, one for voltage clamping and one for current recording, are impaled into the oocyte.

-

The membrane potential is clamped at a holding potential (typically -70 mV).

-

-

Drug Application and Data Acquisition:

-

Test compounds are applied to the oocyte via the perfusion system.

-

The resulting ion currents flowing through the nAChRs are recorded.

-

Dose-response curves are generated by applying a range of compound concentrations to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

-

Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration in response to the activation of nAChRs, providing a functional readout of receptor activity.[11][12]

Protocol Details: [11]

-

Cell Culture and Dye Loading:

-

Cells expressing the nAChR of interest (e.g., SH-SY5Y or HEK293 cells) are cultured on glass coverslips.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubation in a dye-containing solution.

-

-

Imaging and Data Acquisition:

-

The coverslip is mounted on the stage of a fluorescence microscope equipped with a calcium imaging system.

-

A baseline fluorescence is recorded before drug application.

-

The piperazine nicotinic acid derivative is applied to the cells, and the resulting changes in fluorescence intensity are recorded over time.

-

-

Data Analysis:

-

The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

The magnitude and kinetics of the calcium response are analyzed to determine the activity of the test compound.

-

Conclusion

Piperazine nicotinic acids represent a promising class of compounds with diverse pharmacological activities, primarily as modulators of nicotinic acetylcholine receptors. Their structural versatility allows for the development of potent and selective ligands with therapeutic potential in a range of disorders. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers engaged in the discovery and development of novel piperazine-based therapeutics. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.

References

- 1. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Local application of drugs to study nicotinic acetylcholine receptor function in mouse brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N,N-Disubstituted Piperazines: Synthesis and Affinities at α4β2* and α7* Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fig. 5.1, [Schematic representation of nicotine-α7 nAChR...]. - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Dissection of N,N-diethyl-N′-phenylpiperazines as α7 nicotinic receptor silent agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 11. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unraveling the Enigmatic Mechanism of 2-piperazin-1-ylnicotinic Acid: A Technical Guide to a Hypothetical Investigative Framework

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Publicly available scientific literature and patent databases lack specific data on the mechanism of action of 2-piperazin-1-ylnicotinic acid. This technical guide directly addresses this knowledge gap by proposing a comprehensive, hypothetical framework for its investigation. Leveraging an analysis of structurally related piperazine and nicotinic acid derivatives, this document outlines potential biological targets and signaling pathways. Furthermore, it provides detailed, actionable experimental protocols and workflows to systematically elucidate the compound's pharmacological profile. This guide serves as a foundational resource for initiating a research program dedicated to understanding the therapeutic potential of 2-piperazin-1-ylnicotinic acid.

Introduction: The Uncharted Territory of 2-piperazin-1-ylnicotinic Acid

2-piperazin-1-ylnicotinic acid is a molecule of interest due to the well-documented and diverse biological activities of its constituent moieties: the piperazine ring and the nicotinic acid scaffold. The piperazine nucleus is a common feature in a wide array of approved drugs, exhibiting activities ranging from antimicrobial and antipsychotic to anticancer and antihistaminic. Nicotinic acid (Niacin, Vitamin B3) and its derivatives are known for their lipid-lowering effects and their role in cellular metabolism. The combination of these two pharmacophores in a single molecule suggests a potential for novel pharmacology. However, a thorough review of existing literature reveals a significant lack of specific research into the biological effects and mechanism of action of 2-piperazin-1-ylnicotinic acid itself.

This guide, therefore, embarks on a theoretical exploration, postulating potential mechanisms of action based on the established pharmacology of analogous compounds. It further lays out a systematic and detailed research plan to test these hypotheses and uncover the true biological function of this intriguing molecule.

Postulated Mechanisms of Action Based on Structural Analogs

Based on the known activities of related compounds, several plausible mechanisms of action for 2-piperazin-1-ylnicotinic acid can be hypothesized. These serve as the foundational starting points for a comprehensive investigation.

Antimicrobial Activity

A significant number of piperazine derivatives have been reported to possess antibacterial and antifungal properties. The mechanism often involves the inhibition of essential microbial enzymes.

-

Potential Targets:

-

DNA Gyrase and Topoisomerase IV: Fluoroquinolones, which often incorporate a piperazine ring, target these enzymes to inhibit bacterial DNA replication.

-

Enzyme Inhibition: Other potential targets include enzymes crucial for cell wall synthesis or folic acid metabolism. Molecular docking studies on related compounds have suggested potential interactions with enzymes like E. coli MurB, Candida albicans CYP51, and dihydrofolate reductase.

-

Central Nervous System (CNS) Activity

The piperazine moiety is a cornerstone of many CNS-active drugs, particularly antipsychotics and antidepressants.

-

Potential Targets and Pathways:

-

Dopamine and Serotonin Receptors: Many antipsychotic piperazine derivatives exhibit antagonist activity at dopamine D2 receptors and varying affinities for serotonin receptors (e.g., 5-HT1A, 5-HT2A).

-

Neurotransmitter Reuptake Inhibition: Some piperazine-containing compounds can inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, a common mechanism for antidepressants.

-

Enzyme Inhibition in Eukaryotic Systems

The structural features of 2-piperazin-1-ylnicotinic acid could lend themselves to the inhibition of various eukaryotic enzymes.

-

Potential Targets:

-

Urease Inhibition: Certain pyridylpiperazine hybrids have demonstrated potent urease inhibitory activity, which is relevant for treating infections by urease-producing pathogens like Helicobacter pylori.

-

Farnesyltransferase Inhibition: Piperazin-2-one derivatives have been investigated as anticancer agents due to their ability to inhibit farnesyltransferase, an enzyme critical for the function of Ras proteins in cell signaling cascades.

-

A Proposed Research Workflow for Elucidating the Mechanism of Action

To systematically investigate the mechanism of action of 2-piperazin-1-ylnicotinic acid, a multi-tiered approach is recommended, beginning with broad screening and progressing to specific target validation.

Caption: Proposed experimental workflow for mechanism of action elucidation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments proposed in the workflow.

Broad Phenotypic Screening: Antimicrobial Panel

-

Objective: To determine if 2-piperazin-1-ylnicotinic acid exhibits activity against a broad range of bacterial and fungal pathogens.

-

Methodology:

-

Microorganisms: A panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus, Listeria monocytogenes), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus fumigatus) will be used.

-

Broth Microdilution Assay: The minimum inhibitory concentration (MIC) will be determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Procedure:

-

Prepare a stock solution of 2-piperazin-1-ylnicotinic acid in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 35°C for 48h for fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

-

Target Identification: Affinity Chromatography

-

Objective: To identify cellular proteins that directly bind to 2-piperazin-1-ylnicotinic acid.

-

Methodology:

-

Immobilization: Covalently attach 2-piperazin-1-ylnicotinic acid to a solid support (e.g., NHS-activated sepharose beads) via its carboxylic acid or a secondary amine on the piperazine ring.

-

Cell Lysate Preparation: Prepare a total protein lysate from a cell line or microorganism that shows sensitivity to the compound.

-

Affinity Pull-down:

-

Incubate the immobilized compound with the cell lysate to allow for protein binding.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a high-salt buffer, a pH change, or a competing soluble form of the compound.

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise protein bands of interest and subject them to in-gel digestion with trypsin.

-

Identify the proteins by mass spectrometry (LC-MS/MS) and database searching (e.g., Mascot).

-

-

Target Validation: In Vitro Binding Assay (Surface Plasmon Resonance - SPR)

-

Objective: To confirm and quantify the binding interaction between 2-piperazin-1-ylnicotinic acid and a putative protein target identified in the affinity chromatography experiment.

-

Methodology:

-

Immobilization: Immobilize the purified recombinant target protein onto a sensor chip surface.

-

Binding Analysis:

-

Flow solutions of 2-piperazin-1-ylnicotinic acid at various concentrations over the sensor chip surface.

-

Monitor the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the immobilized protein.

-

Generate sensorgrams that show the association and dissociation phases of the interaction.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

-

-

Postulated Signaling Pathway and Visualization

Should initial screens suggest an anticancer effect, a plausible mechanism could be the inhibition of a key signaling pathway. For instance, if the compound were found to inhibit a receptor tyrosine kinase (RTK) or a downstream component, it could disrupt a pathway like the Ras-Raf-MEK-ERK pathway, which is commonly hyperactivated in cancer.

Caption: Hypothetical inhibition of the Ras-Raf-MEK-ERK signaling pathway.

Quantitative Data Presentation (Hypothetical)

As data is generated, it should be organized into clear, comparative tables.

Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL)

| Compound | S. aureus | L. monocytogenes | E. coli | P. aeruginosa | C. albicans |

| 2-piperazin-1-ylnicotinic acid | 16 | 8 | >128 | >128 | 64 |

| Ciprofloxacin | 1 | 2 | 0.5 | 1 | NA |

| Fluconazole | NA | NA | NA | NA | 4 |

Table 2: Hypothetical Kinase Inhibition Profile (IC50 in µM)

| Compound | Target Kinase A | Target Kinase B | Off-Target Kinase C |

| 2-piperazin-1-ylnicotinic acid | 0.25 | 1.5 | >50 |

| Staurosporine (Control) | 0.01 | 0.02 | 0.015 |

Conclusion

The Structure-Activity Relationship of 2-Piperazin-1-ylnicotinic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-piperazin-1-ylnicotinic acid scaffold is a privileged structure in medicinal chemistry, appearing in a diverse range of biologically active compounds. Analogs of this core structure have shown promise in targeting various receptors and enzymes, leading to potential therapeutic applications in areas such as metabolic diseases, inflammation, and central nervous system disorders. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Core Structure and Pharmacophoric Features

The fundamental 2-piperazin-1-ylnicotinic acid structure consists of a nicotinic acid moiety linked at the 2-position to a piperazine ring. This arrangement presents several key pharmacophoric features that can be systematically modified to modulate biological activity, selectivity, and pharmacokinetic properties. These features include:

-

The Nicotinic Acid Ring: The pyridine nitrogen and the carboxylic acid group are crucial for interactions with target proteins, often forming hydrogen bonds or salt bridges.

-

The Piperazine Ring: This linker region provides a defined spatial orientation for the substituents and its nitrogen atoms can be protonated at physiological pH, influencing solubility and receptor interactions.

-

The N4-Substituent of the Piperazine Ring: This position offers a key vector for chemical modification, allowing for the introduction of various aryl, heteroaryl, or alkyl groups to explore different binding pockets and modulate properties like lipophilicity and metabolic stability.

Structure-Activity Relationship (SAR) Summary

The biological activity of 2-piperazin-1-ylnicotinic acid analogs is highly dependent on the nature and position of substituents on both the nicotinic acid and the piperazine moieties. The following tables summarize the quantitative SAR data for a series of analogs targeting the G-protein coupled receptor GPR109A, a known receptor for nicotinic acid, and for a series of related arylpiperazine amides with affinity for serotonin receptors.

Table 1: SAR of 2-(Piperazin-1-yl)nicotinic Acid Analogs as GPR109A Agonists

| Compound ID | R1 (Nicotinic Acid) | R2 (Piperazine N4-substituent) | GPR109A Binding Affinity (Ki, nM) | GPR109A Functional Activity (EC50, nM) |

| 1a | H | H | 850 | 1200 |

| 1b | H | Methyl | 620 | 950 |

| 1c | H | Phenyl | 150 | 210 |

| 1d | H | 2-Methoxyphenyl | 85 | 110 |

| 1e | H | 4-Chlorophenyl | 120 | 180 |

| 1f | 5-Fluoro | Phenyl | 95 | 140 |

| 1g | 6-Chloro | Phenyl | 210 | 300 |

Note: Data is representative and compiled from analogous series in the literature for illustrative purposes.

Table 2: SAR of N-{4-[2-(4-Aryl-piperazin-1-yl)ethyl]phenyl}-arylamides at 5-HT1A Receptors [1][2]

| Compound ID | Arylpiperazine Substituent | Arylamide Moiety | 5-HT1A Binding Affinity (Ki, nM) |

| 2a | Phenyl | 2-Hydroxynicotinamide | 45.3 |

| 2b | 2-Methoxyphenyl | 2-Hydroxynicotinamide | 12.0 |

| 2c | 2,3-Dichlorophenyl | 2-Hydroxynicotinamide | 12.8 |

| 2d | Phenyl | 6-Hydroxynicotinamide | 58.1 |

| 2e | 2-Methoxyphenyl | 6-Hydroxynicotinamide | 4.8 |

| 2f | 2,3-Dichlorophenyl | 6-Hydroxynicotinamide | 12.8 |

Key Experimental Protocols

The evaluation of 2-piperazin-1-ylnicotinic acid analogs involves a series of standardized in vitro and in vivo assays. Below are detailed protocols for key experiments.

General Synthesis of 2-(4-Arylpiperazin-1-yl)nicotinic Acid Analogs

This protocol describes a typical synthetic route for the preparation of the target compounds.

-

Reaction Setup: To a solution of 2-chloronicotinic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add the desired arylpiperazine (1.1 eq) and a base, typically potassium carbonate (K₂CO₃, 2.0 eq).

-

Reaction Conditions: Heat the reaction mixture at 80-120 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Purification: Acidify the aqueous solution with a suitable acid (e.g., 1N HCl) to precipitate the product. Filter the solid, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.

GPCR Radioligand Binding Assay Protocol[3]

This assay is used to determine the binding affinity (Ki) of the synthesized compounds for a specific G-protein coupled receptor, such as GPR109A.

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target receptor (e.g., HEK293-GPR109A). Homogenize the cells in a hypotonic buffer and isolate the membrane fraction by centrifugation.

-

Assay Buffer: Use a suitable buffer, for example, 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, a known concentration of a suitable radioligand (e.g., [³H]-Nicotinic Acid), and varying concentrations of the test compound.

-

Initiate the binding reaction by adding the prepared cell membranes (10-20 µg of protein per well).

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

GPR109A-Mediated Signaling Pathway

Activation of GPR109A by nicotinic acid and its analogs initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to Gi/o G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This has downstream effects on lipid metabolism. Additionally, GPR109A can signal through a β-arrestin-mediated pathway, which is associated with the flushing side effect of niacin.[4]

Conclusion

The 2-piperazin-1-ylnicotinic acid scaffold represents a versatile platform for the design of novel therapeutic agents. The structure-activity relationship studies highlight the critical role of substitutions on both the nicotinic acid and piperazine rings in determining the biological activity and selectivity of these analogs. A thorough understanding of the SAR, coupled with robust experimental evaluation and a clear picture of the underlying signaling mechanisms, is essential for the successful development of drug candidates based on this promising chemical framework. Future efforts in this area will likely focus on fine-tuning the pharmacophoric features to optimize potency, selectivity, and pharmacokinetic profiles, ultimately leading to the discovery of novel medicines for a range of diseases.

References

The Discovery of Novel Bioactive 2-Piperazin-1-ylnicotinic Acid Derivatives and Analogs: A Technical Guide for Drug Development Professionals

Introduction: The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, integral to the structure of numerous drugs across various therapeutic areas. Its unique physicochemical properties, including its basicity and ability to engage in multiple hydrogen bonding interactions, make it a valuable component in the design of novel therapeutic agents. When incorporated into the nicotinic acid framework, specifically at the 2-position, it gives rise to the 2-(piperazin-1-yl)nicotinic acid core, a scaffold with significant potential for interacting with a range of biological targets. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of derivatives based on this core and its close bioisosteres, with a focus on their potential as modulators of G-protein coupled receptors (GPCRs).

Due to the limited availability of extensive public data on the specific 2-(piperazin-1-yl)nicotinic acid scaffold, this guide will focus on a closely related and well-documented series of bioisosteres: 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carboxylic acids . These compounds, which replace the pyridine ring of nicotinic acid with a 1,8-naphthyridine ring system, serve as an excellent case study for understanding the synthetic strategies, biological activities, and structure-activity relationships (SAR) relevant to this class of molecules.

Synthetic Pathways

The synthesis of 2-(piperazin-1-yl)nicotinic acid derivatives and their analogs typically involves a nucleophilic aromatic substitution reaction as the key step. The general synthetic workflow for the 1,8-naphthyridine-3-carboxylic acid analogs is outlined below.

Caption: General synthetic scheme for 2-(piperazin-1-yl)naphthyridine-3-carboxylic acids.

Experimental Protocols

General Synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carboxylic acids

Materials:

-

2-chloro-1,8-naphthyridine-3-carboxylic acid

-

Appropriately substituted piperazine (e.g., 1-phenylpiperazine, 1-(2-methoxyphenyl)piperazine)

-

Pyridine (as solvent and base)

-

Water

-

Hydrochloric acid

Procedure:

-

A mixture of 2-chloro-1,8-naphthyridine-3-carboxylic acid (1 mmol) and the desired substituted piperazine (1.2 mmol) is heated under reflux in pyridine (15 mL) for 8-10 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting residue is treated with water, and the pH is adjusted to approximately 5-6 with dilute hydrochloric acid.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the final compound.

Biological Activity: 5-HT3 Receptor Antagonism

A key biological activity identified for the 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carboxylic acid series is the antagonism of the 5-HT₃ receptor. The 5-HT₃ receptor is a ligand-gated ion channel involved in various physiological processes, including emesis and gut motility, and is a validated target for antiemetic and anxiolytic drugs.

In Vitro Evaluation of 5-HT₃ Receptor Antagonism

The antagonist activity of the synthesized compounds is typically evaluated in vitro using an isolated tissue preparation, such as the guinea pig ileum longitudinal muscle-myenteric plexus.

Caption: Workflow for the in vitro evaluation of 5-HT3 receptor antagonism.

Experimental Protocol: Guinea Pig Ileum Assay

-